molecular formula C16H21NO4 B8662587 Benzyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate

Benzyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate

Cat. No. B8662587
M. Wt: 291.34 g/mol
InChI Key: YGIBZZARFSIRDR-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

4-[1,3]Dioxolan-2-yl-piperidine-1-carboxylic acid benzyl ester from Example E33.3 (5.14 g, 17.7 mmol) was dissolved in methanol (100 ml) and hydrogenated over 10% Pd/C catalyst (551 mg) for 4 h. The mixture was filtered through Celite® filter agent and the filtrate was concentrated in vacuo to yield the title compound (2.84 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
551 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([CH:17]2[O:21][CH2:20][CH2:19][O:18]2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[O:18]1[CH2:19][CH2:20][O:21][CH:17]1[CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1OCCO1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
551 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter agent
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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